![molecular formula C12H20INO3 B2802141 Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1909309-47-2](/img/structure/B2802141.png)
Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a complex organic compound. It contains an iodomethyl group, an oxa (oxygen) atom, and an azaspiro ring structure .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the azaspiro ring, which is a type of bicyclic compound containing a nitrogen atom . The iodomethyl group would be attached to one of the carbon atoms in the ring .Scientific Research Applications
Synthesis and Structural Analysis
- Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate and related compounds are central to the development of novel compounds that access chemical spaces complementary to piperidine ring systems through efficient and scalable synthetic routes. These compounds serve as convenient entry points for selective derivations on azetidine and cyclobutane rings, highlighting their significance in exploring new chemical spaces (Meyers et al., 2009).
- The synthesis and molecular structure of related spirocyclic compounds have been characterized using various techniques, including 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. These studies provide a foundation for understanding the complex structural features of such spirocyclic compounds, which are crucial for their application in drug discovery and development (Moriguchi et al., 2014).
Drug Discovery and Development
- The detailed synthesis of tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate and its analogs have been instrumental in the discovery and development of new drug candidates. For instance, its use in enantioselective synthesis illustrates its potential as a critical intermediate for producing potent CCR2 antagonists, highlighting the compound's applicability in creating therapeutics (Campbell et al., 2009).
- Furthermore, the construction of multifunctional modules for drug discovery emphasizes the role of such spirocyclic compounds in synthesizing structurally diverse and multifunctional modules. This adaptability makes them valuable for exploring new therapeutic avenues and enhancing drug discovery processes (Li et al., 2013).
Chemical Synthesis and Methodology
- Research involving tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate also extends to innovative synthetic methodologies, such as the development of new synthesis pathways for spirocyclic and piperidine derivatives. These methodologies not only expand the toolkit for chemical synthesis but also open new paths for creating complex molecules with potential biological activities (Moskalenko & Boev, 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20INO3/c1-11(2,3)17-10(15)14-6-12(7-14)4-9(5-13)16-8-12/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYHHOYSJDFRIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(OC2)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
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